Superior Assay Sensitivity Using Desglymidodrine-d6 as Internal Standard in UPLC-MS/MS
A validated UPLC-MS/MS method utilizing Desglymidodrine-d6 and Midodrine-d6 as deuterated internal standards achieved a lower limit of quantification (LLOQ) of 0.050 ng/mL for desglymidodrine in human plasma [1]. This represents a 6-fold improvement in sensitivity compared to a method using the non-deuterated internal standard caffeine, which reported an LLOQ of 0.3 ng/mL for the same analyte in human plasma [2]. The use of a co-eluting deuterated analog minimizes differential matrix effects, enabling more reliable quantification at lower concentrations.
| Evidence Dimension | Lower Limit of Quantification (LLOQ) for Desglymidodrine in Human Plasma |
|---|---|
| Target Compound Data | 0.050 ng/mL |
| Comparator Or Baseline | 0.3 ng/mL (Using non-deuterated caffeine as internal standard) |
| Quantified Difference | 6-fold lower LLOQ, indicating superior sensitivity |
| Conditions | Both methods used LC-MS/MS with human plasma; Patel et al. (2016) used SPE extraction and deuterated IS; Narenderan et al. (2019) used protein precipitation and caffeine IS. |
Why This Matters
A lower LLOQ is critical for pharmacokinetic and bioequivalence studies, allowing accurate measurement of analyte concentrations at later time points and enabling more robust statistical analysis.
- [1] Patel, D.P., et al. (2016). A novel, sensitive and selective method of UPLC/MS-MS for rapid simultaneous determination of midodrine and its active metabolite desglymidodrine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 131, 355-363. View Source
- [2] Narenderan, S.T., et al. (2019). Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies. Current Pharmaceutical Analysis, 15(4), 355-362. View Source
